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Compound of Interest

Compound Name: DB008

Cat. No.: B10855475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DB008, a potent and

selective covalent chemical probe for Poly(ADP-ribose) Polymerase 16 (PARP16). This

document details its mechanism of action, selectivity, and application in cellular and

biochemical assays, offering researchers a valuable tool to investigate the biological functions

of PARP16.

Core Concepts
DB008 is a structure-guided designed inhibitor of PARP16, notable for its covalent mechanism

of action and integrated "clickable" alkyne handle.[1][2] This design allows for robust and

specific labeling of PARP16 in complex biological systems, facilitating detailed studies of its

engagement and enzymatic activity.

The key features of DB008 include:

Covalent Inhibition: DB008 contains an acrylamide electrophile that irreversibly binds to a

non-conserved cysteine residue (Cys169) within the NAD+ binding pocket of PARP16.[1][3]

This covalent targeting strategy imparts high selectivity for PARP16 over other PARP family

members.

Click Chemistry Functionality: A strategically placed ethynyl group serves as a "clickable"

handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[1][2] This
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enables the attachment of reporter tags, such as fluorophores or biotin, for visualization and

enrichment of DB008-bound PARP16.

Cell Permeability: DB008 is a membrane-permeable molecule, allowing for the investigation

of PARP16 activity within intact cells.[4]

Data Presentation
Biochemical Potency and Selectivity of DB008

Target IC50 (nM) Inhibition Mode Notes

PARP16 275 Irreversible (Covalent)
Covalently modifies

Cys169.[1][5]

PARP1 925 Reversible

~50-fold less potent

inhibition compared to

a precursor compound

without the ethynyl

group.[6]

PARP2 139 Reversible

One of the more

prominent off-targets,

but inhibition is

reversible.[6]

Table 1: Summary of the in vitro biochemical potency and selectivity of DB008 against various

PARP family members. The data highlights the covalent and selective nature of DB008 for

PARP16.

Experimental Protocols
In-Gel Fluorescence Labeling of PARP16 with DB008
This protocol describes the labeling of PARP16 in cell lysates using DB008 and subsequent

visualization by in-gel fluorescence.

Materials:
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Cells expressing the protein of interest (e.g., HEK293T cells transfected with Myc-tagged

PARP16).

DB008 stock solution (in DMSO).

Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

Fluorescent azide reporter (e.g., TAMRA-azide or other fluorescent dye azides).[7]

Copper(II) sulfate (CuSO4) solution.

Tris(2-carboxyethyl)phosphine (TCEP) solution.

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution.

SDS-PAGE gels and running buffer.

Fluorescence gel scanner.

Procedure:

Cell Treatment and Lysis:

Treat cells with the desired concentration of DB008 for a specified time (e.g., 2 hours).

Wash the cells with cold PBS and lyse them in Lysis Buffer on ice.

Clarify the lysate by centrifugation and collect the supernatant.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:

To the cell lysate, add the fluorescent azide reporter (final concentration ~20 µM).

Add TCEP (final concentration ~1 mM).

Add TBTA (final concentration ~100 µM).

Initiate the click reaction by adding CuSO4 (final concentration ~1 mM).
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Incubate the reaction for 1 hour at room temperature, protected from light.

SDS-PAGE and In-Gel Fluorescence Imaging:

Add SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.

Separate the proteins on an SDS-PAGE gel.

Visualize the fluorescently labeled PARP16 using a fluorescence gel scanner with

appropriate excitation and emission wavelengths for the chosen fluorophore.

In-Cell Competition Labeling Assay
This assay is used to evaluate the ability of other putative PARP16 inhibitors to compete with

DB008 for binding to PARP16 in cells.

Materials:

Cells expressing PARP16.

DB008 stock solution.

Test inhibitor stock solution(s).

Reagents for in-gel fluorescence labeling (as described in Protocol 1).

Procedure:

Inhibitor Pre-treatment:

Treat cells with varying concentrations of the test inhibitor for a specified pre-incubation

time (e.g., 40 minutes).

DB008 Labeling:

Add DB008 to the cells at a fixed concentration (e.g., a concentration that gives a robust

signal in the absence of a competitor) and incubate for a shorter period (e.g., 20 minutes).

Lysis and CuAAC Reaction:
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Lyse the cells and perform the CuAAC reaction with a fluorescent azide as described in

Protocol 1.

Analysis:

Analyze the samples by in-gel fluorescence. A decrease in the fluorescence signal of the

DB008-labeled PARP16 band in the presence of the test inhibitor indicates successful

competition and suggests that the test compound engages PARP16 in cells.

PARP Activity Assay (Adapted for PARP16)
This fluorometric assay measures PARP activity by quantifying the consumption of NAD+.

Materials:

Recombinant PARP16 enzyme.

DB008 or other test inhibitors.

PARP Assay Buffer.

β-Nicotinamide adenine dinucleotide (β-NAD).

Activated DNA (for PARP1/2 as a control, may not be necessary for PARP16).

Nicotinamidase.

Developer reagent that produces a fluorescent product from nicotinamide.[8]

96-well black microplate.

Fluorescence plate reader.

Procedure:

Reaction Setup:

In a 96-well plate, add PARP Assay Buffer.
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Add the test inhibitor (DB008) at various concentrations.

Add the recombinant PARP16 enzyme.

If applicable, add activated DNA.

Incubate for a short period to allow inhibitor binding.

Initiate PARP Reaction:

Add β-NAD to initiate the enzymatic reaction.

Incubate at 37°C for a defined period (e.g., 30 minutes).

Develop Fluorescent Signal:

Add Nicotinamidase to convert the nicotinamide produced by the PARP reaction.

Add the developer reagent and incubate at room temperature, protected from light, to

generate a fluorescent product.

Measurement:

Measure the fluorescence intensity using a plate reader with appropriate excitation and

emission wavelengths. A decrease in fluorescence in the presence of an inhibitor indicates

reduced PARP16 activity.

Mandatory Visualizations
PARP16 Signaling in the Unfolded Protein Response
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Caption: PARP16 activation in the Unfolded Protein Response.

Experimental Workflow for In-Cell Competition Labeling
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Caption: Workflow for assessing PARP16 target engagement in cells.
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Chemoproteomic Workflow for Target Identification
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Caption: Chemoproteomic workflow for DB008 target profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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